molecular formula C18H19N5O4 B14976027 methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate

methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate

Katalognummer: B14976027
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: NUQWMEQLEXJWCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate is a synthetic purine-derived heterocyclic compound featuring a fused imidazo[2,1-f]purine core. Its structure includes a 3-methylphenyl substituent at position 8 and a methyl ester group at position 2.

Eigenschaften

Molekularformel

C18H19N5O4

Molekulargewicht

369.4 g/mol

IUPAC-Name

methyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C18H19N5O4/c1-11-5-4-6-12(9-11)21-7-8-22-14-15(19-17(21)22)20(2)18(26)23(16(14)25)10-13(24)27-3/h4-6,9H,7-8,10H2,1-3H3

InChI-Schlüssel

NUQWMEQLEXJWCB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-f]purin core, followed by the introduction of the methyl and phenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvent systems to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reactions for large-scale synthesis, ensuring cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The compound’s key structural analogs include derivatives with variations in methyl group positions, phenyl substituents, and ester groups. Below is a comparative analysis based on molecular data and substituent effects:

Property Target Compound Analog 1 () Analog 2 ()
Molecular Formula C₁₈H₁₉N₅O₄ C₁₈H₁₉N₅O₄ C₁₉H₁₉N₅O₄
Molecular Weight 369.38 g/mol 369.38 g/mol 381.39 g/mol
Substituents - 3-Methylphenyl at position 8
- Methyl ester at C3
- 2-Methylphenyl at position 8
- Methyl ester at C3
- Phenyl at position 8
- Three methyl groups (C1, C6, C7)
ChemSpider ID Not explicitly provided 2264292 4074070
Key Structural Difference Para-methyl on phenyl ring Ortho-methyl on phenyl ring Trimethylation and phenyl substitution

Key Observations :

Positional Isomerism (Target vs. Analog 1) :

  • The target compound’s 3-methylphenyl substituent (para-methyl) may confer distinct steric and electronic properties compared to Analog 1’s 2-methylphenyl (ortho-methyl) group. The para-methyl group likely enhances solubility due to reduced steric hindrance, whereas the ortho-methyl analog may exhibit lower metabolic stability due to increased vulnerability to cytochrome P450 oxidation .

Trimethylation (Analog 2) :

  • Analog 2 (C₁₉H₁₉N₅O₄) contains three methyl groups at positions 1, 6, and 7, increasing lipophilicity (logP ~2.5 vs. ~2.0 for the target compound). This modification could enhance membrane permeability but reduce aqueous solubility, impacting bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.